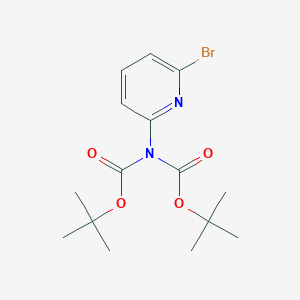

6-(Di-Boc-amino)-2-bromopyridine

Description

The exact mass of the compound 6-(Di-Boc-amino)-2-bromopyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 6-(Di-Boc-amino)-2-bromopyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(Di-Boc-amino)-2-bromopyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(6-bromopyridin-2-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BrN2O4/c1-14(2,3)21-12(19)18(13(20)22-15(4,5)6)11-9-7-8-10(16)17-11/h7-9H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRXCEYKGPXZUBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C1=NC(=CC=C1)Br)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BrN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10584689 | |

| Record name | Di-tert-butyl (6-bromopyridin-2-yl)-2-imidodicarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870703-61-0 | |

| Record name | 1,3-Bis(1,1-dimethylethyl) 2-(6-bromo-2-pyridinyl)imidodicarbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=870703-61-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Di-tert-butyl (6-bromopyridin-2-yl)-2-imidodicarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(Di-Boc-amino)-2-bromopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-(Di-Boc-amino)-2-bromopyridine: Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 6-(Di-Boc-amino)-2-bromopyridine, a key intermediate for researchers, scientists, and professionals in drug development and organic synthesis.

Core Chemical Properties

6-(Di-Boc-amino)-2-bromopyridine, also known as tert-butyl N-(6-bromopyridin-2-yl)-N-[(tert-butoxy)carbonyl]carbamate, is a disubstituted pyridine derivative. The presence of the two bulky tert-butyloxycarbonyl (Boc) protecting groups on the amino functionality significantly influences its solubility, reactivity, and stability, making it a valuable building block in multi-step synthetic routes.

Table 1: Physicochemical Properties of 6-(Di-Boc-amino)-2-bromopyridine

| Property | Value | Reference |

| CAS Number | 870703-61-0 | |

| Molecular Formula | C₁₅H₂₁BrN₂O₄ | |

| Molecular Weight | 373.24 g/mol | |

| Melting Point | 123-127 °C | |

| Boiling Point | 416.6 °C at 760 mmHg | |

| Appearance | White to off-white powder | |

| Solubility | Soluble in organic solvents such as dichloromethane, ethyl acetate, and THF. | |

| Density | 1.352 g/cm³ |

Synthesis and Purification

The synthesis of 6-(Di-Boc-amino)-2-bromopyridine typically starts from the commercially available precursor, 2-amino-6-bromopyridine. The key transformation is the protection of the primary amino group with two Boc groups.

Experimental Protocol: Di-Boc Protection of 2-Amino-6-bromopyridine

Materials:

-

2-Amino-6-bromopyridine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

4-Dimethylaminopyridine (DMAP)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN))

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-6-bromopyridine (1.0 eq) in the chosen anhydrous solvent.

-

Add triethylamine or DIPEA (2.2-3.0 eq) to the solution, followed by a catalytic amount of DMAP (0.1 eq).

-

To this stirred solution, add di-tert-butyl dicarbonate (2.2-2.5 eq) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, quench the reaction by adding water or saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM) three times.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Purification: The crude 6-(Di-Boc-amino)-2-bromopyridine can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Caption: Synthesis workflow for 6-(Di-Boc-amino)-2-bromopyridine.

Spectroscopic Characterization

The structure of 6-(Di-Boc-amino)-2-bromopyridine can be confirmed using standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts

| ¹H NMR (CDCl₃, 400 MHz) | Expected δ (ppm) | ¹³C NMR (CDCl₃, 100 MHz) | Expected δ (ppm) |

| Pyridine-H (triplet) | ~7.60 | C=O (Boc) | ~151 |

| Pyridine-H (doublet) | ~7.45 | C-Br | ~142 |

| Pyridine-H (doublet) | ~7.15 | Pyridine-C | ~140, 125, 120 |

| Boc-H (singlet, 18H) | ~1.50 | C(CH₃)₃ | ~83 |

| C(CH₃)₃ | ~28 |

Note: The exact chemical shifts may vary depending on the solvent and instrument used.

Reactivity and Applications in Drug Development

6-(Di-Boc-amino)-2-bromopyridine is a versatile intermediate primarily utilized in cross-coupling reactions to introduce the substituted pyridyl moiety into more complex molecules. The bromine atom at the 2-position of the pyridine ring is susceptible to various palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling

The bromo group can be readily coupled with a variety of boronic acids or esters to form C-C bonds. This reaction is a cornerstone in the synthesis of biaryl compounds, which are prevalent in many drug candidates.

Caption: Suzuki-Miyaura cross-coupling reaction pathway.

Buchwald-Hartwig Amination

This reaction allows for the formation of C-N bonds by coupling the bromopyridine with a wide range of primary or secondary amines. This is a powerful tool for the synthesis of complex nitrogen-containing heterocyclic compounds, many of which exhibit biological activity.

Caption: Buchwald-Hartwig amination reaction pathway.

The di-Boc protecting group serves to modulate the reactivity of the amino group and can be removed under acidic conditions (e.g., with trifluoroacetic acid in DCM) at a later stage of the synthesis to reveal the free amine for further functionalization. This strategic protection and deprotection make 6-(Di-Boc-amino)-2-bromopyridine a valuable tool in the synthesis of complex pharmaceutical intermediates. The precursor, 2-amino-6-bromopyridine, is a known building block in the synthesis of compounds with potential anti-inflammatory and anti-cancer properties. The di-Boc protected derivative allows for more controlled and selective chemical transformations in the construction of novel drug candidates.

Safety and Handling

6-(Di-Boc-amino)-2-bromopyridine should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

6-(Di-Boc-amino)-2-bromopyridine is a key synthetic intermediate with well-defined chemical properties. Its utility in palladium-catalyzed cross-coupling reactions, combined with the strategic use of the di-Boc protecting group, makes it an invaluable building block for the synthesis of complex heterocyclic molecules targeted for drug discovery and development. This guide provides researchers and scientists with the essential technical information to effectively utilize this compound in their synthetic endeavors.

Technical Guide: Synthesis and Characterization of 6-(Di-Boc-amino)-2-bromopyridine

For Researchers, Scientists, and Drug Development Professionals

Document ID: TG-DBABP-20251227 Version: 1.0 Prepared for: Technical Research and Development

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 6-(Di-Boc-amino)-2-bromopyridine (CAS RN: 870703-61-0), a key intermediate in synthetic organic chemistry. The document details a representative synthetic protocol for the di-tert-butoxycarbonylation of 2-amino-6-bromopyridine. While specific experimental characterization data for the final product is not widely available in peer-reviewed literature, this guide presents the known properties of the starting material and a thorough analysis of the expected characterization data for the title compound based on established spectroscopic principles. All quantitative data is summarized in structured tables, and workflows are visualized using diagrams.

Introduction

6-(Di-Boc-amino)-2-bromopyridine, formally known as tert-butyl N-(6-bromo-2-pyridinyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate, is a valuable building block in the synthesis of complex nitrogen-containing heterocycles. The presence of the bromine atom allows for further functionalization through cross-coupling reactions, while the di-Boc protected amino group serves as a stable precursor to a primary amine, which can be revealed under acidic conditions. This dual functionality makes it an attractive intermediate for the development of novel pharmaceutical and agrochemical agents.

Synthesis of 6-(Di-Boc-amino)-2-bromopyridine

The synthesis of the title compound is achieved through the exhaustive N-acylation of 2-amino-6-bromopyridine with di-tert-butyl dicarbonate ((Boc)₂O). This reaction is typically catalyzed by a nucleophilic catalyst, such as 4-(dimethylamino)pyridine (DMAP), in an inert aprotic solvent.

Synthetic Workflow

The overall transformation from the starting material to the final product is illustrated below.

Caption: Synthetic workflow for 6-(Di-Boc-amino)-2-bromopyridine.

Experimental Protocol

Disclaimer: This is a representative protocol based on standard procedures for di-Boc protection. Researchers should perform their own reaction optimizations.

Materials:

-

2-Amino-6-bromopyridine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

4-(Dimethylamino)pyridine (DMAP)

-

Anhydrous tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a dry round-bottom flask under a nitrogen atmosphere, add 2-amino-6-bromopyridine (1.0 eq).

-

Dissolve the starting material in anhydrous tetrahydrofuran (THF).

-

Add 4-(dimethylamino)pyridine (DMAP) (0.1 eq) to the solution.

-

Add di-tert-butyl dicarbonate ((Boc)₂O) (2.2 eq) portion-wise to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the THF.

-

Redissolve the residue in ethyl acetate (EtOAc) and wash with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford 6-(Di-Boc-amino)-2-bromopyridine as a solid.

Characterization

Physicochemical Properties

The properties of the starting material are well-documented, while the properties for the product are based on vendor information and chemical structure.

| Property | 2-Amino-6-bromopyridine (Starting Material) | 6-(Di-Boc-amino)-2-bromopyridine (Product) |

| CAS Number | 19798-81-3 | 870703-61-0[1] |

| Molecular Formula | C₅H₅BrN₂ | C₁₅H₂₁BrN₂O₄[1] |

| Molecular Weight | 173.01 g/mol | 373.24 g/mol [1] |

| Appearance | Off-white to yellowish solid | White to beige solid |

| Melting Point | 88-91 °C | Data not available |

Spectroscopic Data

The following tables summarize the known and expected spectroscopic data for the starting material and the final product.

Table 2: NMR Spectroscopic Data Note: Product NMR data is predicted based on chemical structure and typical values for Boc-protected amines.

| Compound | Technique | Expected Chemical Shifts (δ, ppm) |

| 2-Amino-6-bromopyridine | ¹H NMR (CDCl₃) | ~7.3 (t, 1H, H4), ~6.6 (d, 1H, H5), ~6.4 (d, 1H, H3), ~4.5 (br s, 2H, NH₂) |

| ¹³C NMR (CDCl₃) | ~158 (C2), ~141 (C6), ~140 (C4), ~115 (C5), ~110 (C3) | |

| 6-(Di-Boc-amino)-2-bromopyridine | ¹H NMR (CDCl₃) | ~7.6-7.8 (t, 1H, Pyridine H4), ~7.2-7.4 (d, 2H, Pyridine H3, H5), 1.4-1.6 (s, 18H, 2 x -C(CH₃)₃) |

| ¹³C NMR (CDCl₃) | ~152 (C=O), ~150-152 (Pyridine C2, C6), ~140-142 (Pyridine C4), ~120-125 (Pyridine C3, C5), ~83-85 (-C(CH₃)₃), ~28 (-C(CH₃)₃) |

Table 3: Mass Spectrometry Data Note: Product data is based on predicted values.

| Compound | Ionization Mode | Calculated m/z | Observed Adducts (Predicted m/z) |

| 2-Amino-6-bromopyridine | ESI+ | 172.9685 [M+H]⁺ | Data not compiled |

| 6-(Di-Boc-amino)-2-bromopyridine | ESI+ | 373.0757 [M+H]⁺ | [M+H]⁺: 373.0758, [M+Na]⁺: 395.0577[2] |

Table 4: IR Spectroscopy Data Note: Product data is predicted based on characteristic functional group absorbances.

| Compound | Functional Group | Expected Absorbance (cm⁻¹) |

| 2-Amino-6-bromopyridine | N-H stretch | 3400-3200 (doublet) |

| C=C, C=N stretch | 1620-1550 | |

| 6-(Di-Boc-amino)-2-bromopyridine | C=O stretch (Carbamate) | ~1725-1750 (strong) |

| C-N stretch | ~1250-1350 | |

| C-O stretch | ~1150-1170 | |

| C=C, C=N stretch (Aromatic) | ~1580-1600 |

Characterization Workflow

The identity and purity of the synthesized 6-(Di-Boc-amino)-2-bromopyridine should be confirmed through a standard battery of analytical techniques.

Caption: Standard characterization workflow for the final product.

General Characterization Methodologies

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as chloroform-d (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

-

Mass Spectrometry (MS): High-resolution mass spectra (HRMS) would be obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer to confirm the elemental composition.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The IR spectrum would be recorded using a spectrometer equipped with an attenuated total reflectance (ATR) accessory or by preparing a KBr pellet of the solid sample.

-

Melting Point (MP): The melting point would be determined using a standard melting point apparatus to assess the purity of the synthesized compound.

References

An In-depth Technical Guide on the NMR Spectral Data of 6-(Di-Boc-amino)-2-bromopyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the nuclear magnetic resonance (NMR) spectral characteristics of 6-(Di-Boc-amino)-2-bromopyridine. Due to the absence of publicly available experimental NMR data for this specific compound, this document provides a detailed analysis of expected spectral features based on closely related analogs. Furthermore, it includes a comprehensive, generalized experimental protocol for acquiring such data and a logical workflow for NMR data analysis.

Predicted NMR Spectral Data

While specific experimental data for 6-(Di-Boc-amino)-2-bromopyridine is not available in the searched literature, we can predict the approximate chemical shifts by analyzing structurally similar compounds. The key structural motifs are the 2-bromopyridine ring and the di-Boc protected amino group.

1.1. Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show signals corresponding to the pyridine ring protons and the protons of the two tert-butoxycarbonyl (Boc) groups.

Table 1: Predicted ¹H NMR Chemical Shifts for 6-(Di-Boc-amino)-2-bromopyridine

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| Pyridine H-3 | ~7.30 - 7.50 | Doublet of doublets (dd) | ~7.5, 1.0 | |

| Pyridine H-4 | ~7.60 - 7.80 | Triplet (t) | ~7.8 | |

| Pyridine H-5 | ~7.10 - 7.30 | Doublet of doublets (dd) | ~8.0, 1.0 | |

| tert-butyl | ~1.50 | Singlet (s) | - | Represents 18 protons from the two Boc groups. |

Note: Predicted values are based on data from similar brominated and Boc-protected pyridine derivatives. The exact chemical shifts and coupling constants will be dependent on the solvent and experimental conditions.

1.2. Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will show signals for the pyridine ring carbons, the carbonyl carbons of the Boc groups, the quaternary carbons of the tert-butyl groups, and the methyl carbons of the tert-butyl groups.

Table 2: Predicted ¹³C NMR Chemical Shifts for 6-(Di-Boc-amino)-2-bromopyridine

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |

| C-2 (C-Br) | ~142 | |

| C-3 | ~123 | |

| C-4 | ~140 | |

| C-5 | ~118 | |

| C-6 (C-N) | ~152 | |

| C=O (Boc) | ~151 | |

| C(CH₃)₃ (Boc) | ~84 | |

| C(C H₃)₃ (Boc) | ~28 |

Note: These are estimated chemical shifts. Actual values can vary.

Experimental Protocol for NMR Spectroscopy

This section outlines a standard procedure for acquiring ¹H and ¹³C NMR spectra for a compound like 6-(Di-Boc-amino)-2-bromopyridine.

2.1. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Common choices include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and acetone-d₆. The choice of solvent can affect the chemical shifts.

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer: Using a pipette, transfer the solution to a standard 5 mm NMR tube.

-

Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm. Modern spectrometers often reference the residual solvent peak.

2.2. Instrument Parameters

The following are typical parameters for a 400 MHz NMR spectrometer:

For ¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16 to 64, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 2-4 seconds.

-

Spectral Width: A range covering from approximately -2 to 12 ppm.

For ¹³C NMR:

-

Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').

-

Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive.

-

Relaxation Delay: 2 seconds.

-

Acquisition Time: 1-2 seconds.

-

Spectral Width: A range covering from approximately 0 to 200 ppm.

2.3. Data Processing

-

Fourier Transformation: The raw free induction decay (FID) signal is converted into a frequency-domain spectrum.

-

Phase Correction: The phase of the spectrum is adjusted to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The spectrum is referenced to the TMS signal (0 ppm) or the residual solvent peak.

-

Integration: For ¹H NMR, the area under each peak is integrated to determine the relative number of protons.

-

Peak Picking: The chemical shift of each peak is identified.

Logical Workflow for NMR Data Acquisition and Analysis

The following diagram illustrates the logical workflow from sample preparation to structural elucidation using NMR spectroscopy.

An In-depth Technical Guide to the ¹H NMR Spectrum of 6-(Di-Boc-amino)-2-bromopyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H NMR spectrum of 6-(Di-Boc-amino)-2-bromopyridine. The information presented herein is essential for the characterization and quality control of this compound in research and drug development settings. This document summarizes the expected proton nuclear magnetic resonance (¹H NMR) data, outlines a standard experimental protocol for its acquisition, and provides a structural representation with proton assignments.

Predicted ¹H NMR Data

The following table summarizes the predicted chemical shifts (δ), multiplicities, coupling constants (J), and integration values for the protons of 6-(Di-Boc-amino)-2-bromopyridine. These predictions are based on the analysis of structurally related compounds and established principles of NMR spectroscopy.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-3 | ~7.4 - 7.6 | Doublet of doublets (dd) | J(H3-H4) ≈ 8.0, J(H3-H5) ≈ 1.0 | 1H |

| H-4 | ~7.7 - 7.9 | Triplet (t) | J(H4-H3) ≈ 8.0, J(H4-H5) ≈ 8.0 | 1H |

| H-5 | ~7.2 - 7.4 | Doublet of doublets (dd) | J(H5-H4) ≈ 8.0, J(H5-H3) ≈ 1.0 | 1H |

| -C(CH₃)₃ (Boc) | ~1.5 | Singlet (s) | - | 18H |

Experimental Protocol

A general methodology for acquiring the ¹H NMR spectrum of 6-(Di-Boc-amino)-2-bromopyridine is provided below. This protocol can be adapted based on the specific instrumentation available.

1. Sample Preparation:

-

Accurately weigh approximately 5-10 mg of 6-(Di-Boc-amino)-2-bromopyridine.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

2. NMR Spectrometer Setup:

-

The ¹H NMR spectrum should be acquired on a spectrometer with a field strength of 300 MHz or higher to ensure adequate signal dispersion.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

3. Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds between scans is recommended.

-

Spectral Width: Set the spectral width to encompass all expected proton signals (e.g., 0-10 ppm).

-

Temperature: The spectrum is typically acquired at room temperature (298 K).

4. Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum to obtain a pure absorption lineshape.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm).

-

Integrate the signals to determine the relative number of protons for each resonance.

-

Analyze the multiplicities and coupling constants to elucidate the spin-spin coupling network.

Structural Representation and Proton Assignments

The following diagram illustrates the chemical structure of 6-(Di-Boc-amino)-2-bromopyridine with the assigned proton labels corresponding to the data in the table above.

Caption: Structure of 6-(Di-Boc-amino)-2-bromopyridine with proton assignments.

13C NMR Analysis of 6-(Di-Boc-amino)-2-bromopyridine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an overview of the analytical approach to the 13C NMR characterization of 6-(Di-Boc-amino)-2-bromopyridine. Due to the absence of publicly available experimental 13C NMR data for this specific compound in peer-reviewed literature and chemical databases, this document outlines the expected spectral features based on the analysis of structurally related compounds and general principles of NMR spectroscopy. It also includes a standardized experimental protocol for acquiring 13C NMR data and a proposed logical workflow for its analysis.

Introduction

6-(Di-Boc-amino)-2-bromopyridine is a functionalized pyridine derivative of interest in medicinal chemistry and organic synthesis. The di-Boc protecting group offers a sterically hindered and electronically modified amino functionality, making it a valuable building block for the synthesis of more complex molecules. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, is an essential technique for the structural elucidation and purity assessment of such compounds. This guide addresses the need for a comprehensive understanding of the 13C NMR characteristics of 6-(Di-Boc-amino)-2-bromopyridine.

Predicted 13C NMR Data

While specific experimental data is not available, the chemical shifts for the carbon atoms in 6-(Di-Boc-amino)-2-bromopyridine can be predicted. The following table summarizes the anticipated chemical shift ranges for each carbon, based on the analysis of similar structures and known substituent effects in pyridine and Boc-protected amines.

| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |

| C=O (Boc) | 150 - 155 | Typical range for carbamate carbonyl carbons. |

| C-Br (C2) | 140 - 145 | Deshielded due to the electronegativity of bromine and the pyridine ring nitrogen. |

| C-N (C6) | 155 - 160 | Deshielded by the adjacent nitrogen of the pyridine ring and the di-Boc-amino group. |

| Pyridine CH (C3, C4, C5) | 110 - 140 | Chemical shifts are influenced by the positions relative to the nitrogen and bromo substituents. |

| Quaternary C (Boc) | 80 - 85 | Characteristic chemical shift for the quaternary carbon of the tert-butyl group. |

| CH3 (Boc) | 27 - 30 | Typical range for the methyl carbons of the tert-butyl group. |

Experimental Protocol for 13C NMR Data Acquisition

To obtain high-quality 13C NMR data for 6-(Di-Boc-amino)-2-bromopyridine, the following experimental protocol is recommended:

-

Sample Preparation: Dissolve approximately 20-50 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and its compatibility with subsequent reactions or analyses.

-

NMR Instrument: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

Acquisition Parameters:

-

Experiment: Standard proton-decoupled 13C NMR experiment (zgpg30 or similar).

-

Pulse Program: A 30° or 45° pulse angle is recommended to allow for faster relaxation and a higher number of scans in a given time.

-

Spectral Width: Set to approximately 200-250 ppm to cover the expected range of chemical shifts.

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay (d1): 2-5 seconds, depending on the relaxation times of the quaternary carbons.

-

Number of Scans: Accumulate a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio, especially for the quaternary carbons.

-

-

Processing:

-

Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio.

-

Perform Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

-

Logical Workflow for Spectral Analysis

The following diagram illustrates a logical workflow for the analysis of the 13C NMR spectrum of 6-(Di-Boc-amino)-2-bromopyridine.

Caption: Logical workflow for 13C NMR spectral analysis.

Molecular Structure and Atom Numbering

The following diagram shows the molecular structure of 6-(Di-Boc-amino)-2-bromopyridine with the carbon atoms numbered for reference in NMR assignments.

Caption: Structure of 6-(Di-Boc-amino)-2-bromopyridine.

Conclusion

Navigating the Synthetic Utility of 6-(Di-Boc-amino)-2-bromopyridine: An In-depth Technical Guide to its Reactivity with Organometallic Reagents

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of 6-(Di-Boc-amino)-2-bromopyridine, a versatile heterocyclic building block in modern organic synthesis. While direct comparative studies on its reactivity across a range of organometallic reactions are not extensively documented, this paper consolidates available data on related 2-bromopyridine systems and provides expert guidance on experimental design. The focus is on common palladium-catalyzed cross-coupling reactions and interactions with other potent organometallic species.

Introduction: The 6-(Di-Boc-amino)-2-bromopyridine Scaffold

6-(Di-Boc-amino)-2-bromopyridine, also known by its IUPAC name tert-butyl N-(6-bromo-2-pyridyl)-N-(tert-butoxycarbonyl)carbamate, is a valuable intermediate in medicinal chemistry and materials science. Its structure features a pyridine ring functionalized with a bromine atom at the 2-position, making it an excellent substrate for a variety of cross-coupling reactions. The 6-position is protected with two tert-butyloxycarbonyl (Boc) groups. This "di-Boc" protection scheme modulates the electronic properties of the pyridine nitrogen and offers significant steric bulk, which influences the molecule's reactivity.

The di-Boc group is generally stable under neutral or basic conditions used in many coupling reactions but can be sensitive to strong acids or high temperatures, which readily cleave the protecting groups. This guide outlines the expected reactivity in key transformations, providing researchers with the foundational knowledge to effectively utilize this building block.

General Reactivity and Considerations

The reactivity of the C-Br bond at the 2-position of the pyridine ring is influenced by several factors:

-

Palladium Catalysis : The pyridine nitrogen can coordinate to the palladium catalyst, potentially influencing the catalytic cycle.

-

Steric Hindrance : The bulky di-Boc group at the adjacent 6-position can sterically hinder the approach of reagents to the reaction center at the 2-position. This may necessitate the use of less bulky catalysts or ligands, or potentially higher reaction temperatures.

-

Electronic Effects : The di-Boc group is electron-withdrawing, which can affect the electron density of the pyridine ring and the reactivity of the C-Br bond towards oxidative addition.

-

Di-Boc Group Stability : While robust, the di-Boc group is labile under acidic conditions and can be cleaved by strong bases or prolonged heating. Reaction conditions, particularly the choice of base and temperature, must be carefully selected to avoid premature deprotection.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are the cornerstone for functionalizing 6-(Di-Boc-amino)-2-bromopyridine, enabling the formation of C-C, C-N, and C-O bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C(sp²)-C(sp²) bonds by coupling the bromopyridine with an organoboron reagent.

General Scheme:

Data Presentation: Typical Conditions for Suzuki Coupling of 2-Bromopyridines

| Component | Examples | Purpose |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Facilitates the catalytic cycle. |

| Ligand | PPh₃, SPhos, XPhos | Stabilizes the Pd center and modulates reactivity. |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the boronic acid and neutralizes generated HBr. |

| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF | Solubilizes reactants and influences reaction rate. |

| Temperature | 80 - 110 °C | Provides energy to overcome activation barriers. |

Experimental Protocol: Representative Suzuki Coupling

Disclaimer: The following protocol is a general procedure for 2-bromopyridine derivatives and should be optimized for 6-(Di-Boc-amino)-2-bromopyridine.

To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add 6-(Di-Boc-amino)-2-bromopyridine (1.0 mmol), the desired arylboronic acid (1.2-1.5 mmol), and a base such as K₂CO₃ (2.0-3.0 mmol). Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%). The flask is evacuated and backfilled with the inert gas three times. A degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water, is added via syringe. The reaction mixture is then heated to 90-100 °C with vigorous stirring and monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Considerations for 6-(Di-Boc-amino)-2-bromopyridine:

-

Use of milder bases like K₃PO₄ or Cs₂CO₃ may be preferable to prevent Boc cleavage.

-

Bulky phosphine ligands such as SPhos or XPhos may be required to overcome steric hindrance from the di-Boc group.

Visualization of Experimental Workflow:

Stille Coupling

The Stille reaction couples the bromopyridine with an organostannane (organotin) reagent. It is known for its tolerance of a wide variety of functional groups, though the toxicity of tin reagents is a significant drawback.[1][2]

General Scheme:

Sonogashira Coupling

The Sonogashira coupling is used to form a C(sp²)-C(sp) bond between the bromopyridine and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. [3][4] General Scheme:

Data Presentation: Typical Conditions for Sonogashira Coupling of Bromopyridines

| Component | Examples | Purpose |

| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Primary cross-coupling catalyst. |

| Copper(I) Co-catalyst | CuI | Facilitates the formation of a copper acetylide intermediate. |

| Base | Et₃N, DIPEA, K₂CO₃ | Acts as both a base and often as a solvent. |

| Solvent | THF, DMF, Toluene | Used when the amine base is not sufficient as a solvent. |

| Temperature | Room Temperature - 100 °C | Highly dependent on the reactivity of the aryl bromide. |

Experimental Protocol: Representative Sonogashira Coupling

Disclaimer: The following protocol is based on the coupling of 2-amino-3-bromopyridines and should be adapted.[3][5]

To a dry Schlenk flask under an inert atmosphere, add 6-(Di-Boc-amino)-2-bromopyridine (1.0 mmol), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and copper(I) iodide (2-5 mol%). Add an anhydrous solvent such as THF or DMF, followed by a base, typically a liquid amine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA, 2-3 equivalents). The terminal alkyne (1.1-1.5 mmol) is then added dropwise. The reaction may proceed at room temperature or require heating (e.g., 60-80 °C). Progress is monitored by TLC. Upon completion, the reaction mixture is filtered through a pad of Celite to remove catalyst residues. The filtrate is concentrated, and the residue is partitioned between an organic solvent and water. The organic layer is washed with brine, dried, and concentrated. The final product is purified by column chromatography. A related reaction on a di-Boc-protected amino-iodo-pyrimidine has been successfully performed under microwave irradiation. [6] Considerations for 6-(Di-Boc-amino)-2-bromopyridine:

-

The mild basic conditions are well-suited for preserving the di-Boc group.

-

Copper-free conditions have been developed and may be advantageous to avoid potential side reactions.

Visualization of Catalytic Cycle:

Reactions with Other Organometallic Reagents

Negishi Coupling

The Negishi coupling involves the reaction of an organozinc reagent with the bromopyridine. This reaction is known for its high functional group tolerance and reactivity. [7][8] General Scheme:

Considerations for 6-(Di-Boc-amino)-2-bromopyridine:

-

Organozinc reagents are typically prepared in situ from the corresponding organolithium or Grignard reagent.

-

The reaction conditions are generally mild and neutral, which should be compatible with the di-Boc protecting group.

-

The steric bulk of the substrate may require the use of specific palladium catalysts with bulky ligands, such as RuPhos, to achieve good yields. [9]

Buchwald-Hartwig Amination

While the substrate already contains a protected amino group, the C-Br bond can be subjected to a Buchwald-Hartwig amination to introduce a second, different amino functionality, leading to substituted 2,6-diaminopyridine derivatives after deprotection.

General Scheme:

Considerations for 6-(Di-Boc-amino)-2-bromopyridine:

-

A strong, non-nucleophilic base like NaOtBu or LHMDS is typically required. Care must be taken as these strong bases could potentially compromise the Boc groups, especially at elevated temperatures. [10]* The choice of phosphine ligand is critical and often requires screening. [11][12]

Grignard and Organolithium Reagents

Direct reaction with highly reactive Grignard (R-MgX) or organolithium (R-Li) reagents is challenging. These reagents are powerful nucleophiles and strong bases.

-

Metal-Halogen Exchange : A primary expected reaction is metal-halogen exchange, where the bromine is swapped for lithium or magnesium. For example, adding n-butyllithium at low temperatures (-78 °C) would likely form 6-(Di-Boc-amino)-2-lithiopyridine. This lithiated intermediate can then be trapped with various electrophiles (e.g., aldehydes, ketones, CO₂).

-

Side Reactions : These reagents can potentially attack the carbonyl groups of the Boc protectors, especially at higher temperatures. Low-temperature reactions are essential to maintain the integrity of the protecting groups.

Conclusion

6-(Di-Boc-amino)-2-bromopyridine is a valuable synthetic intermediate with significant potential for elaboration via organometallic reactions. While specific literature precedents for this exact substrate are limited, a wealth of information on related 2-bromopyridine systems provides a strong foundation for experimental design. The primary considerations for its use are the steric hindrance imposed by the di-Boc group and the group's stability towards the basic and thermal conditions of the reaction. For researchers, the most promising transformations are palladium-catalyzed cross-coupling reactions such as the Suzuki, Stille, and Sonogashira couplings, which can often be performed under conditions mild enough to preserve the protecting groups. Careful selection of catalysts, ligands, and bases is paramount to achieving high yields and preventing unwanted side reactions. This guide serves as a starting point for the strategic design of synthetic routes employing this versatile building block.

References

- 1. Stille reaction - Wikipedia [en.wikipedia.org]

- 2. Stille Coupling [organic-chemistry.org]

- 3. scirp.org [scirp.org]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Microwave assisted tandem Heck-Sonogashira reactions of N,N-di-Boc-protected 6-amino-5-iodo-2-methyl pyrimidin-4-ol in an efficient approach to functionalized pyrido[2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Negishi-coupling-enabled synthesis of α-heteroaryl-α-amino acid building blocks for DNA-encoded chemical library applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Negishi cross-couplings in the synthesis of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 11. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

Stability and Storage of 6-(Di-Boc-amino)-2-bromopyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 6-(Di-Boc-amino)-2-bromopyridine. Due to the absence of specific, publicly available stability studies on this compound, this guide is based on the known chemical properties of its constituent functional groups—the di-Boc-amino group and the bromopyridine core—as well as general best practices for the handling and storage of analogous chemical compounds.

Core Stability Profile

6-(Di-Boc-amino)-2-bromopyridine is a moderately stable organic compound. Its stability is primarily influenced by temperature, moisture, and light. The di-Boc (di-tert-butoxycarbonyl) protecting groups are susceptible to cleavage under acidic conditions, while the bromopyridine core can be subject to degradation at elevated temperatures and upon prolonged exposure to UV light.

Summary of Potential Stability Data

| Condition | Parameter | Specification (Illustrative) | Potential Degradation Products |

| Temperature | |||

| Long-term Storage | 2-8 °C | < 2% degradation over 12 months | Mono-Boc-amino-2-bromopyridine, 2-amino-6-bromopyridine |

| Accelerated Storage | 25 °C / 60% RH | < 5% degradation over 6 months | Mono-Boc-amino-2-bromopyridine, 2-amino-6-bromopyridine |

| Stress Condition | 40 °C / 75% RH | Significant degradation observed | Mono-Boc-amino-2-bromopyridine, 2-amino-6-bromopyridine, and other related impurities |

| Light | |||

| Photostability (ICH Q1B) | 1.2 million lux hours | Observable degradation | Potential for formation of colored degradants and cross-linked products |

| pH | |||

| Acidic (pH < 4) | Room Temperature | Rapid deprotection | 2-amino-6-bromopyridine |

| Neutral (pH 7) | Room Temperature | Generally stable | Minimal degradation |

| Basic (pH > 9) | Room Temperature | Generally stable | Minimal degradation |

Recommended Storage and Handling

To ensure the long-term integrity of 6-(Di-Boc-amino)-2-bromopyridine, the following storage and handling guidelines are recommended:

-

Storage Temperature: Store in a refrigerator at 2-8 °C for long-term storage.

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.

-

Container: Use a tightly sealed, amber glass vial to protect from light and moisture.

-

Handling: Handle in a well-ventilated area, avoiding inhalation of dust. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid contact with strong acids.

Experimental Protocols

The following are generalized protocols for assessing the stability of 6-(Di-Boc-amino)-2-bromopyridine. These should be adapted and validated for specific laboratory conditions.

Thermal Stability Assessment (Thermogravimetric Analysis - TGA)

Objective: To determine the thermal decomposition profile of the compound.

Methodology:

-

Accurately weigh 5-10 mg of 6-(Di-Boc-amino)-2-bromopyridine into a TGA pan.

-

Place the pan in the TGA instrument.

-

Heat the sample from 25 °C to 600 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.

-

Record the weight loss as a function of temperature. The onset of significant weight loss indicates the beginning of thermal decomposition.

Photostability Assessment (ICH Q1B Guideline)

Objective: To evaluate the impact of light exposure on the stability of the compound.

Methodology:

-

Prepare two sets of samples of 6-(Di-Boc-amino)-2-bromopyridine.

-

Wrap one set of samples in aluminum foil to serve as dark controls.

-

Expose both the unprotected and dark control samples to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

Analyze the samples at appropriate time points by a stability-indicating HPLC method to quantify the parent compound and any degradation products.

Hydrolytic Stability Assessment

Objective: To determine the stability of the compound in aqueous solutions at different pH values.

Methodology:

-

Prepare buffer solutions at pH 4, 7, and 9.

-

Prepare solutions of 6-(Di-Boc-amino)-2-bromopyridine in each buffer at a known concentration.

-

Store the solutions at a constant temperature (e.g., 25 °C or 40 °C).

-

At specified time intervals, withdraw aliquots and analyze by a stability-indicating HPLC method to determine the concentration of the parent compound.

Visualizations

Logical Workflow for Handling and Storage

The following diagram illustrates a logical workflow for the proper handling and storage of 6-(Di-Boc-amino)-2-bromopyridine to ensure its stability.

Caption: Workflow for Handling and Storage of 6-(Di-Boc-amino)-2-bromopyridine.

Potential Degradation Pathway

This diagram illustrates the potential primary degradation pathway of 6-(Di-Boc-amino)-2-bromopyridine, which involves the acid-catalyzed cleavage of the Boc protecting groups.

Caption: Primary Degradation Pathway of 6-(Di-Boc-amino)-2-bromopyridine.

An In-depth Technical Guide to the Molecular Structure of 6-(Di-Boc-amino)-2-bromopyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and a proposed synthetic route for 6-(Di-Boc-amino)-2-bromopyridine. This compound, also known as di-tert-butyl (6-bromopyridin-2-yl)imidodicarbonate, is a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents. The presence of the two Boc (tert-butoxycarbonyl) protecting groups on the amino functionality and a bromine atom on the pyridine ring allows for selective chemical transformations, making it a versatile building block in medicinal chemistry.

Molecular Structure and Properties

6-(Di-Boc-amino)-2-bromopyridine possesses a pyridine core substituted with a bromine atom at the 2-position and a di-Boc protected amino group at the 6-position. The bulky tert-butyl groups of the Boc protecting groups significantly influence the molecule's steric and electronic properties.

Table 1: Physicochemical Properties of 6-(Di-Boc-amino)-2-bromopyridine

| Property | Value | Reference |

| CAS Number | 870703-61-0 | [1] |

| Molecular Formula | C₁₅H₂₁BrN₂O₄ | [1] |

| Molecular Weight | 373.24 g/mol | [1] |

| Appearance | White to off-white solid (predicted) | N/A |

| Melting Point | 123-127 °C | N/A |

| Boiling Point | 416.6 °C at 760 mmHg (predicted) | N/A |

| Density | 1.352 g/cm³ (predicted) | N/A |

| IUPAC Name | tert-butyl N-(6-bromopyridin-2-yl)-N-(tert-butoxycarbonyl)carbamate | N/A |

| SMILES | CC(C)(C)OC(=O)N(C1=NC(=CC=C1)Br)C(=O)OC(C)(C)C | N/A |

Proposed Synthesis

The synthesis of 6-(Di-Boc-amino)-2-bromopyridine can be achieved through the protection of the amino group of 2-amino-6-bromopyridine using di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.

Experimental Protocol (Proposed)

Materials:

-

2-amino-6-bromopyridine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

4-(Dimethylamino)pyridine (DMAP)

-

Triethylamine (TEA)

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 2-amino-6-bromopyridine (1.0 eq.) in anhydrous THF, add triethylamine (2.5 eq.) and a catalytic amount of DMAP (0.1 eq.).

-

To this stirred solution, add di-tert-butyl dicarbonate (2.2 eq.) portion-wise at room temperature.

-

The reaction mixture is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction is quenched by the addition of water.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford 6-(Di-Boc-amino)-2-bromopyridine.

Spectroscopic Data (Predicted)

Table 2: Predicted ¹H and ¹³C NMR Data for 6-(Di-Boc-amino)-2-bromopyridine

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (ppm) | Assignment |

| ~7.70 (t, 1H) | Pyridine H-4 |

| ~7.45 (d, 1H) | Pyridine H-3 or H-5 |

| ~7.30 (d, 1H) | Pyridine H-3 or H-5 |

| ~1.50 (s, 18H) | tert-butyl |

Note: Predicted chemical shifts are estimates and may vary from experimental values. The solvent for these predicted spectra is assumed to be CDCl₃.

Applications in Drug Development

6-(Di-Boc-amino)-2-bromopyridine serves as a key intermediate in the synthesis of more complex molecules. The bromine atom can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce various substituents. The Di-Boc protecting group is stable under many reaction conditions but can be removed under acidic conditions to liberate the free amine, which can then be further functionalized. This synthetic versatility makes it an attractive starting material for the generation of libraries of compounds for drug discovery screening.

Signaling Pathways and Logical Relationships

Currently, there is no specific information available in the public domain that directly links 6-(Di-Boc-amino)-2-bromopyridine to any particular signaling pathway. Its role is primarily that of a synthetic building block. The logical relationship in its use is straightforward: it provides a protected diamine scaffold on a pyridine ring, allowing for selective modification at the 2-position before deprotection and further derivatization at the 6-amino position.

This guide provides a foundational understanding of 6-(Di-Boc-amino)-2-bromopyridine for its application in research and development. Further experimental validation of the proposed synthesis and spectroscopic data is recommended for practical laboratory use.

References

In-depth Technical Guide to 6-(Di-Boc-amino)-2-bromopyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-(Di-Boc-amino)-2-bromopyridine, a key building block in modern organic synthesis and drug discovery. This document details its chemical and physical properties, provides a plausible experimental protocol for its synthesis, and discusses its reactivity and potential applications in the development of novel therapeutics.

Core Properties and Data

6-(Di-Boc-amino)-2-bromopyridine, also known as tert-butyl N-(6-bromopyridin-2-yl)-N-(tert-butoxycarbonyl)carbamate, is a disubstituted pyridine derivative. The presence of the di-Boc protected amine and the bromine atom at strategic positions makes it a versatile intermediate for a variety of chemical transformations.

Chemical Structure:

The Di-Boc Protecting Group in 2-Aminopyridine Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is a cornerstone of modern organic synthesis, particularly in the development of complex molecules such as pharmaceuticals. Among these, the di-tert-butoxycarbonyl (di-Boc) group plays a pivotal role in modulating the reactivity and enabling the selective functionalization of 2-aminopyridine, a common scaffold in medicinal chemistry. This technical guide provides an in-depth exploration of the application of the di-Boc protecting group in 2-aminopyridine chemistry, summarizing key quantitative data, detailing experimental protocols, and illustrating workflows and logical relationships.

The Role and Advantages of Di-Boc Protection

The primary amino group of 2-aminopyridine is highly nucleophilic and can undergo a variety of reactions, which can interfere with desired transformations at other positions of the pyridine ring. The introduction of two bulky tert-butoxycarbonyl (Boc) groups significantly alters the electronic and steric properties of the amino group.

The di-Boc protected 2-aminopyridine offers several advantages:

-

Reduced Nucleophilicity and Basicity: The electron-withdrawing nature of the two Boc groups drastically reduces the nucleophilicity and basicity of the nitrogen atom, preventing its participation in undesired side reactions.[1][2]

-

Enhanced Stability: The di-Boc group is stable under a wide range of reaction conditions, including basic, nucleophilic, and some catalytic hydrogenation conditions, providing a robust protecting group strategy.[3][4]

-

Directed Metalation: The di-Boc group can act as a powerful directing group in ortho-lithiation reactions, enabling selective functionalization at the C-3 position of the pyridine ring.

-

Improved Solubility: The introduction of the bulky, non-polar Boc groups can enhance the solubility of 2-aminopyridine derivatives in organic solvents.[2]

-

Controlled Reactivity in Cross-Coupling: Protection of the amino group is often crucial for the successful participation of halo-aminopyridines in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig reactions.[5][6][7]

Synthesis of N,N-di-Boc-2-aminopyridine

The direct protection of 2-aminopyridine with two Boc groups can be challenging to achieve with high selectivity over the mono-protected product. The reaction conditions, including the choice of catalyst, base, and stoichiometry, are critical for maximizing the yield of the di-substituted product.[8]

Quantitative Data on Boc Protection of Aminopyridines

The following table summarizes the yields and selectivity for the Boc protection of various aminopyridines under different conditions. The formation of the di-Boc product is favored by using a stoichiometric excess of di-tert-butyl dicarbonate ((Boc)₂O) and a suitable catalyst.

| Aminopyridine | Reagents and Conditions | Product(s) | Yield (%) | Mono:Di Ratio | Reference(s) |

| 2-Aminopyridine | (Boc)₂O, TEA, DMAP (cat.), CH₂Cl₂ | Mono-Boc & Di-Boc | 60 | 4:1 | [9] |

| 2-Aminopyridine | (Boc)₂O, EDCI, HOBT, TEA, CH₂Cl₂ | Mono-Boc & Di-Boc | 90 | 20:1 | [9][10] |

| 3-Aminopyridine | (Boc)₂O, EDCI, HOBT, TEA, CH₂Cl₂ | Mono-Boc & Di-Boc | 85 | 50:1 | [9][10] |

| 4-Aminopyridine | (Boc)₂O, EDCI, HOBT, TEA, CH₂Cl₂ | Mono-Boc & Di-Boc | 90 | 20:1 | [9][10] |

| 4-Amino-3-methylpyridine | (Boc)₂O, EDCI, HOBT, TEA, THF | Mono-Boc & Di-Boc | 80 | 10:1 | [9] |

Experimental Protocol: Synthesis of N,N-bis(tert-butoxycarbonyl)-2-aminopyridine

This protocol describes a general procedure for the di-Boc protection of 2-aminopyridine.

Materials:

-

2-Aminopyridine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA)

-

4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of 2-aminopyridine (1.0 eq) in dichloromethane at 0 °C, add triethylamine (2.2 eq) and a catalytic amount of 4-(dimethylamino)pyridine.

-

Slowly add a solution of di-tert-butyl dicarbonate (2.2 - 2.5 eq) in dichloromethane to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford N,N-bis(tert-butoxycarbonyl)-2-aminopyridine.

Deprotection of Di-Boc-2-aminopyridine

The removal of the di-Boc group is typically achieved under acidic conditions, regenerating the free amino group. The choice of acid and reaction conditions can be tailored to the sensitivity of the substrate.

Quantitative Data on Boc Deprotection

| Protected Amine | Reagents and Conditions | Time | Yield (%) | Reference(s) |

| General N-Boc Amine | 4M HCl in 1,4-dioxane, RT | 1-4 h | High | [11] |

| General N-Boc Amine | TFA in CH₂Cl₂ (1:1), RT | 30 min - 2 h | High | [11][12] |

| General N-Boc Amine | Water, 90-100 °C | < 12 min | High | [13] |

Experimental Protocol: Deprotection of N,N-bis(tert-butoxycarbonyl)-2-aminopyridine

This protocol outlines a standard procedure for the acidic removal of the di-Boc protecting group.

Materials:

-

N,N-bis(tert-butoxycarbonyl)-2-aminopyridine

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve N,N-bis(tert-butoxycarbonyl)-2-aminopyridine (1.0 eq) in dichloromethane.

-

Add trifluoroacetic acid (10-20 eq) dropwise to the solution at 0 °C.

-

Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC until the starting material is consumed.

-

Carefully neutralize the reaction mixture by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to yield 2-aminopyridine.

Applications in Synthesis

The di-Boc protected 2-aminopyridine is a versatile intermediate in various synthetic transformations, particularly in the construction of complex heterocyclic systems relevant to drug discovery.

Directed ortho-Lithiation

The di-Boc group serves as an excellent directing group for lithiation at the C-3 position of the pyridine ring, a position that is otherwise difficult to functionalize selectively.

Caption: Workflow for directed ortho-lithiation of N,N-di-Boc-2-aminopyridine.

Cross-Coupling Reactions

In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, protection of the 2-amino group is often essential to prevent catalyst inhibition and side reactions. The di-Boc group provides robust protection, allowing for efficient coupling at a halogenated position of the pyridine ring.

Caption: General workflow for the synthesis of functionalized 2-aminopyridines via cross-coupling.

Logical Relationship of Di-Boc Protection on 2-Aminopyridine Reactivity

The introduction of the di-Boc group fundamentally alters the reactivity profile of 2-aminopyridine, enabling a range of synthetic transformations that are otherwise challenging.

Caption: Impact of di-Boc protection on the chemical reactivity of 2-aminopyridine.

Conclusion

The di-Boc protecting group is an invaluable tool in the synthetic chemist's arsenal for the manipulation of 2-aminopyridine and its derivatives. Its ability to temper the reactivity of the exocyclic amino group, coupled with its role as a directing group, opens up a wide array of possibilities for the synthesis of highly functionalized pyridine scaffolds. A thorough understanding of the methods for its introduction and removal, as well as its influence on subsequent reactions, is crucial for the efficient design and execution of synthetic routes in academic research and industrial drug development.

References

- 1. Amine Protection / Deprotection [fishersci.co.uk]

- 2. 2-(Boc-amino)pyridine Manufacturer & Supplier in China | Properties, Applications, Safety Data, Price [pipzine-chem.com]

- 3. benchchem.com [benchchem.com]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. mdpi.com [mdpi.com]

- 6. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. N,N-Di-Boc-2-aminopyridine | 870703-63-2 | Benchchem [benchchem.com]

- 9. CN102936220B - BOC protection method for aminopyridine - Google Patents [patents.google.com]

- 10. CN102936220A - BOC protection method for aminopyridine - Google Patents [patents.google.com]

- 11. benchchem.com [benchchem.com]

- 12. rsc.org [rsc.org]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Methodological & Application

Application Notes and Protocols: Suzuki-Miyaura Coupling of 6-(Di-Boc-amino)-2-bromopyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the construction of biaryl and heteroaryl structures prevalent in pharmaceuticals and functional materials. This document provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura coupling of 6-(Di-Boc-amino)-2-bromopyridine with various arylboronic acids. The use of the di-Boc protecting group for the amino functionality can prevent potential catalyst inhibition by the free amine, often leading to higher yields and cleaner reactions. Following the coupling reaction, a protocol for the efficient deprotection of the di-Boc group to yield the corresponding 6-amino-2-arylpyridine is also described.

Reaction Principle

The Suzuki-Miyaura coupling involves a catalytic cycle with a palladium complex. The cycle is initiated by the oxidative addition of the aryl halide (6-(Di-Boc-amino)-2-bromopyridine) to a Pd(0) species. This is followed by transmetalation with an organoboron reagent (arylboronic acid) in the presence of a base. The final step is reductive elimination, which forms the C-C bond and regenerates the Pd(0) catalyst. The di-Boc protected amino group is generally stable under these conditions and does not interfere with the catalytic cycle.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of 6-(Di-Boc-amino)-2-bromopyridine with various arylboronic acids. Please note that yields are highly dependent on the specific substrates and reaction conditions and may require optimization.

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90-100 | 12-24 | Not specified |

| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | K₃PO₄ | Toluene/H₂O (5:1) | 100 | 16 | Not specified |

| 3 | Pyridin-3-ylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | Cs₂CO₃ | 1,4-Dioxane | 110 | 12 | Not specified |

Experimental Protocols

Part 1: Suzuki-Miyaura Coupling of 6-(Di-Boc-amino)-2-bromopyridine

This protocol describes a general procedure for the coupling reaction.

Materials:

-

6-(Di-Boc-amino)-2-bromopyridine

-

Arylboronic acid (1.2 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, toluene)

-

Schlenk flask or microwave vial

-

Magnetic stirrer and heating source (oil bath or microwave reactor)

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

To a flame-dried Schlenk flask or microwave vial under an inert atmosphere, add 6-(Di-Boc-amino)-2-bromopyridine (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol).

-

Evacuate and backfill the vessel with an inert gas three times.

-

Add the degassed solvent system (e.g., 4 mL of 1,4-dioxane and 1 mL of water) via syringe.

-

Heat the reaction mixture to 90-110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the 2-aryl-6-(di-Boc-amino)pyridine.

Part 2: Di-Boc Deprotection of 2-Aryl-6-(di-Boc-amino)pyridine

This protocol describes the removal of the di-Boc protecting groups to yield the free amine.

Materials:

-

2-Aryl-6-(di-Boc-amino)pyridine

-

Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane

-

Dichloromethane (DCM) or 1,4-dioxane

-

Round-bottom flask

-

Magnetic stirrer

-

Saturated sodium bicarbonate solution

Procedure using TFA:

-

Dissolve the 2-aryl-6-(di-Boc-amino)pyridine (1.0 mmol) in dichloromethane (5-10 mL).

-

Add trifluoroacetic acid (5-10 equivalents) dropwise at room temperature.

-

Stir the mixture for 1-4 hours, monitoring the reaction by TLC or LC-MS.

-

Once the reaction is complete, carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with dichloromethane or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product if necessary.

Procedure using HCl in Dioxane:

-

Dissolve the 2-aryl-6-(di-Boc-amino)pyridine (1.0 mmol) in 1,4-dioxane (5 mL).

-

Add a 4M solution of HCl in 1,4-dioxane (5-10 equivalents).

-

Stir the mixture at room temperature for 2-16 hours, monitoring the reaction by TLC or LC-MS.

-

Upon completion, the product may precipitate as the hydrochloride salt. The solvent can be removed in vacuo, and the resulting solid triturated with a suitable solvent like ethyl acetate to afford the desired product as its HCl salt.[1] Alternatively, the reaction can be neutralized with a base and worked up as described in the TFA procedure.

Visualizations

Caption: Experimental workflow for the Suzuki-Miyaura coupling and subsequent deprotection.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Synthesis of 2-amino-6-arylpyridines with 6-(Di-Boc-amino)-2-bromopyridine

Application Note: A Robust Two-Step Synthesis of 2-Amino-6-Arylpyridines

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 2-amino-6-arylpyridine scaffold is a privileged structure in medicinal chemistry, forming the core of various therapeutic agents with demonstrated anticancer, anti-inflammatory, and neuroprotective properties.[1][2] These compounds are of significant interest in drug discovery, and efficient, scalable synthetic routes are crucial for analog development and lead optimization.[3] This application note details a reliable two-step method for synthesizing 2-amino-6-arylpyridines starting from 6-(Di-Boc-amino)-2-bromopyridine. The synthesis involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction followed by an acidic deprotection of the Di-Boc protecting group.

Overall Synthetic Pathway

The synthesis proceeds in two distinct stages:

-

Suzuki-Miyaura Coupling: A palladium catalyst facilitates the cross-coupling of 6-(Di-Boc-amino)-2-bromopyridine with a variety of arylboronic acids to form the C-C bond, yielding the protected 2-(Di-Boc-amino)-6-arylpyridine intermediate.

-

Di-Boc Deprotection: The intermediate is treated with a strong acid, such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl), to efficiently remove both tert-butoxycarbonyl (Boc) groups and yield the final 2-amino-6-arylpyridine product.[4][5]

Caption: Overall two-step synthetic route to 2-amino-6-arylpyridines.

Part 1: Suzuki-Miyaura Cross-Coupling Protocol

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of 6-(Di-Boc-amino)-2-bromopyridine with an arylboronic acid.[6] Optimization may be required for specific substrates.

Experimental Protocol

-

Reagent Preparation: To a dry Schlenk flask containing a magnetic stir bar, add 6-(Di-Boc-amino)-2-bromopyridine (1.0 equiv.), the corresponding arylboronic acid (1.2–1.5 equiv.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃; 2.0–3.0 equiv.).[7]

-

Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas such as argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[6]

-

Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂; 1-5 mol%).[7]

-

Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water 4:1, or Toluene/water) via syringe. The typical reaction concentration is 0.1–0.5 M with respect to the bromopyridine.[6]

-

Reaction: Heat the mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.[8]

-

Monitoring: Monitor the reaction progress using a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-18 hours.[7]

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.[6]

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the pure 2-(Di-Boc-amino)-6-arylpyridine.[7]

Data Presentation: Suzuki Coupling Reaction Conditions & Yields

The following table summarizes typical conditions and estimated yields for the Suzuki coupling with various arylboronic acids.

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Na₂CO₃ | DME/H₂O | 90 | 12 | 88-98 |

| 3 | 3-Thienylboronic acid | Pd(dppf)Cl₂ (3) | Na₂CO₃ | DME/H₂O | 90 | 12 | 75-85[6] |

| 4 | 4-Acetylphenylboronic acid | Pd(OAc)₂ (2) / XPhos (4) | Cs₂CO₃ | THF | 80 | 18 | 70-80[6] |

| 5 | 2-Naphthylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 88-98[6] |

Yields are estimated based on typical Suzuki-Miyaura reactions of bromopyridines and may vary based on substrate and precise conditions.[6]

Visualization: Suzuki Coupling Experimental Workflow

Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.

Part 2: Di-Boc Deprotection Protocol

The removal of the Di-Boc group is typically achieved under strong acidic conditions. The following protocol uses Trifluoroacetic Acid (TFA) in Dichloromethane (DCM), a common and effective method.[9]

Experimental Protocol

-

Dissolution: Dissolve the 2-(Di-Boc-amino)-6-arylpyridine intermediate (1.0 equiv.) in an appropriate solvent such as Dichloromethane (DCM).

-

Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add the deprotecting agent, typically a solution of Trifluoroacetic Acid (TFA) in DCM (e.g., 20-50% v/v), or 4 M HCl in 1,4-dioxane.[9]

-

Reaction: Stir the reaction mixture at room temperature.

-

Monitoring: Monitor the deprotection by TLC or LC-MS until all the starting material is consumed (typically 1-4 hours). Longer reaction times may be necessary for complete deprotection.[9]

-

Work-up: Once the reaction is complete, carefully neutralize the excess acid by slowly adding a saturated aqueous solution of a base like sodium bicarbonate (NaHCO₃) until effervescence ceases.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM) three times.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2-amino-6-arylpyridine. Further purification can be achieved by column chromatography or recrystallization if necessary.

Data Presentation: Boc Deprotection Conditions

| Entry | Reagent | Solvent | Temp (°C) | Time | Outcome |

| 1 | 50% TFA | DCM | RT | 30 min | Partial to complete deprotection[9] |

| 2 | 4 M HCl | 1,4-Dioxane | RT | 1-2 h | Complete deprotection[9] |

| 3 | Phosphoric Acid | Water | 50 | 1-3 h | Effective and green alternative[5] |

Visualization: Suzuki Catalytic Cycle